p-Methoxy-2-diazoacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methoxy-2-diazoacetophenone: is an organic compound that belongs to the class of diazo ketones It is characterized by the presence of a diazo group (-N=N-) attached to a ketone functional group, with a methoxy group (-OCH₃) attached to the para position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-methoxy-2-diazoacetophenone typically involves the diazotization of p-methoxyacetophenone. One common method includes the reaction of p-methoxyacetophenone with diazomethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the diazo compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with diazo compounds.
Analyse Chemischer Reaktionen
Types of Reactions: p-Methoxy-2-diazoacetophenone undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form pyrazolines and pyrazoles.
Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Decomposition Reactions: Under certain conditions, the diazo group can decompose to generate reactive intermediates such as
Eigenschaften
CAS-Nummer |
6832-17-3 |
---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-diazo-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(12)6-11-10/h2-6H,1H3 |
InChI-Schlüssel |
UEHXIAGUEPEVPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.